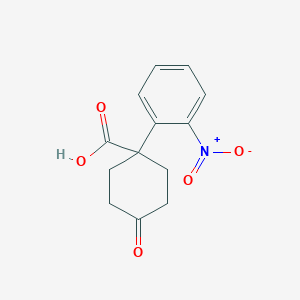![molecular formula C18H16O2 B11853715 3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853715.png)
3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one is a complex organic compound characterized by its unique spiro structure, which includes a naphthalene ring fused to an oxirane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one typically involves the following steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of a naphthalene derivative, which can be achieved through various methods, including Friedel-Crafts acylation.
Spiro Formation: The naphthalene derivative is then subjected to conditions that promote the formation of the spiro structure. This often involves the use of a strong base and an epoxide precursor.
Final Cyclization: The final step involves cyclization to form the oxirane ring, completing the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Diols.
Substitution: Halogenated derivatives, alkylated products, and other substituted compounds.
科学的研究の応用
3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, metabolic processes, and other cellular functions, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Tris(o-tolyl)phosphine: An organophosphorus compound with similar structural features but different chemical properties and applications.
3-(p-Tolyl)propionic acid: Another compound with a p-tolyl group, used in different contexts.
Uniqueness
3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
特性
分子式 |
C18H16O2 |
|---|---|
分子量 |
264.3 g/mol |
IUPAC名 |
3-(4-methylphenyl)spiro[3,4-dihydronaphthalene-2,2'-oxirane]-1-one |
InChI |
InChI=1S/C18H16O2/c1-12-6-8-13(9-7-12)16-10-14-4-2-3-5-15(14)17(19)18(16)11-20-18/h2-9,16H,10-11H2,1H3 |
InChIキー |
YLXPRVOVXVKXAZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CC3=CC=CC=C3C(=O)C24CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B11853642.png)



![6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro-](/img/structure/B11853666.png)



![Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11853701.png)
